molecular formula C10H15NO4S B6083308 N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide

N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide

Cat. No.: B6083308
M. Wt: 245.30 g/mol
InChI Key: QKDVZSUUFYUMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is a chemical compound. It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “this compound”, the empirical formula is C10H15NO3S . The molecular weight is 229.30 .


Physical and Chemical Properties Analysis

“this compound” is a solid . The SMILES string representation of its structure is COc1ccc(CCNS©(=O)=O)cc1 . The InChI code is 1S/C10H15NO3/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 .

Safety and Hazards

“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, swallowed, or in case of skin or eye contact, immediate medical attention is required .

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-9-5-3-4-6-10(9)15-8-7-11-16(2,12)13/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDVZSUUFYUMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.